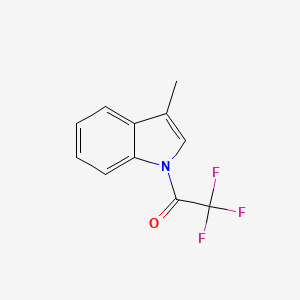

N-trifluoroacetyl-3-methylindole

Description

Significance of Indole (B1671886) Scaffolds in Advanced Organic Synthesis

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in organic synthesis. researchgate.netnih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its importance. researchgate.netorganic-chemistry.org Many alkaloids, the essential amino acid tryptophan, and plant hormones feature the indole nucleus, which has spurred extensive research into its chemistry. researchgate.net The versatile nature of the indole ring allows for functionalization at various positions, enabling the creation of diverse molecular architectures with a wide range of biological activities. organic-chemistry.org Consequently, the development of efficient methods to synthesize and modify indole scaffolds remains an active and critical area of research in the pursuit of new and improved chemical entities. organic-chemistry.org

The Role of N-Acylation in Indole Chemical Research

N-acylation of indoles is a fundamental transformation in organic synthesis that serves multiple purposes. It can act as a protective strategy for the indole nitrogen, allowing for selective reactions at other positions of the heterocyclic ring. rsc.orgnih.gov Furthermore, the introduction of an acyl group at the nitrogen atom can significantly modify the electronic properties of the indole ring, influencing its reactivity in subsequent chemical transformations. rsc.org N-acylindoles are not merely synthetic intermediates; they are also found in numerous biologically active compounds. rsc.org The development of chemoselective methods for N-acylation is a significant challenge, as acylation can also occur at the C3-position. rsc.orgnih.gov Researchers have explored various catalytic systems and acylating agents to achieve high selectivity for N-acylation, including the use of aldehydes, thioesters, and alkenyl carboxylates under specific reaction conditions. rsc.orgnih.govthieme-connect.com

Specific Academic Relevance of the N-Trifluoroacetyl Group in Indole Derivatives

The introduction of a trifluoroacetyl group at the indole nitrogen, as seen in N-trifluoroacetyl-3-methylindole, imparts unique properties to the molecule. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can enhance the lipophilicity and metabolic stability of the compound. nih.govacs.org This modification has been shown to influence the biological activity profile of indole derivatives. nih.gov The N-trifluoroacetyl group can also serve as a precursor for other functional groups. For instance, switchable methods for the reductive N-trifluoroethylation and N-trifluoroacetylation of indoles have been developed using trifluoroacetic acid (TFA). researchgate.netorganic-chemistry.org These transformations highlight the versatility of the N-trifluoroacetyl moiety in synthetic chemistry, providing access to a range of N-trifluoroethylated and N-trifluoroacetylated indolines which are valuable in pharmaceutical and agrochemical research. organic-chemistry.org

Chemical and Physical Properties of N-Trifluoroacetyl-3-methylindole

N-trifluoroacetyl-3-methylindole is a derivative of 3-methylindole (B30407), also known as skatole. nist.govnih.gov The introduction of the N-trifluoroacetyl group significantly alters the properties of the parent indole.

| Property | Value | Source |

| Chemical Formula | C₁₁H₈F₃NO | nist.gov |

| Molecular Weight | 227.1825 g/mol | nist.gov |

| IUPAC Name | 1-(3-methyl-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one | |

| Synonyms | 3-Methylindole, TFA | nist.gov |

Synthesis and Reactivity

The synthesis of N-trifluoroacetyl-3-methylindole typically involves the reaction of 3-methylindole with a trifluoroacetylating agent. A common method utilizes trifluoroacetic anhydride (B1165640). nih.gov The reactivity of N-trifluoroacetyl-3-methylindole is influenced by the electron-withdrawing trifluoroacetyl group, which deactivates the indole nitrogen towards electrophilic attack and can direct reactions to other positions on the indole ring.

Spectroscopic Data

The structure of N-trifluoroacetyl-3-methylindole can be confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features | Source |

| Mass Spectrometry (Electron Ionization) | The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. | nist.gov |

| ¹³C-NMR Spectroscopy | The presence of the trifluoroacetyl group is confirmed by characteristic signals for the trifluoromethyl carbon and the carbonyl carbon. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-methylindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-7-6-15(10(16)11(12,13)14)9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJJIQKHDNSFNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of N Trifluoroacetyl 3 Methylindole

Reactions at the Indole (B1671886) Core

The reactivity of the indole ring in N-trifluoroacetyl-3-methylindole is a subject of considerable interest. The electron-withdrawing nature of the N-trifluoroacetyl group plays a pivotal role in directing the outcome of various chemical reactions.

Oxidative Transformations: Singlet Oxygen Reactions

The reaction of indoles with singlet oxygen (¹O₂) is a well-studied process that can lead to a variety of oxidation products. In the case of N-acylated indoles, the reaction pathway is influenced by the nature of the substituents on the indole ring.

Research on the photooxygenation of N-acyl indoles has shown that the reaction with singlet oxygen, typically generated using a sensitizer (B1316253) like tetraphenylporphyrin (B126558) (TPP) upon irradiation, can proceed via different pathways, including ene reactions and [2+2] cycloadditions to form dioxetanes. acs.org

For N-acetyl-3-methylindole, a close analog of N-trifluoroacetyl-3-methylindole, the reaction with singlet oxygen has been investigated. The major product isolated from this reaction is 1-acetyl-2-hydroperoxy-3-methyleneindoline, albeit in a low yield of 25%. acs.org This product results from an ene reaction, where the singlet oxygen attacks the C2-C3 double bond and abstracts a hydrogen atom from the 3-methyl group.

The proposed mechanism involves the initial formation of a perepoxide or a zwitterionic intermediate, which then rearranges to the observed hydroperoxide. The low yield suggests that other degradation pathways may also be operative. It is reasonable to extrapolate that N-trifluoroacetyl-3-methylindole would follow a similar reaction pathway, likely influenced by the enhanced electron-withdrawing character of the trifluoroacetyl group.

| Reactant | Product | Yield | Reference |

| N-Acetyl-3-methylindole | 1-Acetyl-2-hydroperoxy-3-methyleneindoline | 25% | acs.org |

Influence of the N-Trifluoroacetyl Group on Ring Reactivity

The N-trifluoroacetyl group is a strong electron-withdrawing group, which significantly deactivates the indole ring towards electrophilic substitution reactions. This deactivation is a consequence of the reduced electron density at the nitrogen atom, which in turn decreases the electron-donating ability of the nitrogen into the aromatic system.

This deactivating effect makes electrophilic attack at the typical C3 position of the indole ring more difficult. However, it also enhances the acidity of the N-H proton (in the parent indole) and influences the regioselectivity of other reactions. For instance, in reactions where the indole nitrogen acts as a nucleophile, the trifluoroacetyl group will diminish its reactivity.

Conversely, the electron-withdrawing nature of the N-trifluoroacetyl group can stabilize anionic intermediates, potentially facilitating reactions that proceed through such species. The mechanism of trifluoroacetylation of indoles itself has been studied, indicating the formation of an ion pair intermediate. nih.gov

Transformations Involving the N-Trifluoroacetyl Moiety

The N-trifluoroacetyl group, while serving as a powerful directing and protecting group, can also be the site of various chemical transformations, including its removal or conversion to other functional groups.

Deprotection Strategies for N-Trifluoroacetyl Groups

The removal of the N-trifluoroacetyl group is a key step in many synthetic sequences to liberate the free indole NH. Several methods have been developed for the deprotection of N-trifluoroacetylated amines and indoles.

A common strategy involves reductive cleavage. For instance, sodium borohydride (B1222165) (NaBH₄) has been successfully used to remove the trifluoroacetyl group from N-trifluoroacetyl-substituted indolines. researchgate.net Another approach involves the use of samarium diiodide (SmI₂) for the reductive cleavage of N-(p-toluenesulfonyl) amides that have been activated by an N-trifluoroacetyl group, suggesting a potential method for N-trifluoroacetyl indole deprotection. mcneill-group.org

Mild basic hydrolysis can also be employed, although the strong electron-withdrawing nature of the trifluoroacetyl group can make the amide bond relatively stable to hydrolysis. The choice of deprotection agent often depends on the other functional groups present in the molecule.

Derivatization of N-Trifluoroacetylated Indolines

N-trifluoroacetylated indolines serve as versatile intermediates for the synthesis of a variety of trifluoromethyl-containing indolines and indoles. researchgate.net The trifluoroacetyl group can be transformed into other functionalities.

For example, metal-free reductive N-trifluoroethylation and N-trifluoroacetylation of indoles can be achieved using trimethylamine (B31210) borane (B79455) and trifluoroacetic acid, where N-trifluoroacetylated indolines are key intermediates. acs.orgrsc.org These transformations are switchable based on the reaction conditions. acs.orgrsc.org

Furthermore, palladium-catalyzed reactions of unactivated alkenes with trifluoroacetimidoyl chlorides can lead to N-trifluoroacetyl-substituted indolines. researchgate.net These indolines can then undergo further derivatization. For example, the trifluoroacetyl group can be readily removed, as mentioned previously, or the indoline (B122111) ring can be further functionalized. A palladium-catalyzed radical annulation reaction with isocyanide has been demonstrated on an N-trifluoroacetylated indoline derivative to incorporate a phenanthridine (B189435) scaffold. researchgate.net

Mechanistic Investigations of N Trifluoroacetylation and Subsequent Reactions

Elucidation of N-Acylation Reaction Mechanisms

The introduction of a trifluoroacetyl group onto the nitrogen atom of an indole (B1671886) ring is a key transformation. The mechanism of this N-acylation reaction is influenced by the nature of the reagents and reaction conditions.

Role of Electrophilic Trifluoroacetyl Species

The N-trifluoroacetylation of indoles typically involves the reaction with an electrophilic trifluoroacetylating agent. Trifluoroacetic anhydride (B1165640) (TFAA) is a commonly employed reagent for this purpose. In the presence of a base, the indole nitrogen is deprotonated, forming an indolide anion which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of TFAA. nih.gov

Alternatively, metal-free methods have been developed using reagents like trifluoroacetic acid (TFA) in combination with a reducing agent such as trimethylamine (B31210) borane (B79455). researchgate.netacs.orgorganic-chemistry.orgnih.govacs.org In these reactions, the precise nature of the electrophilic trifluoroacetyl species is not always a simple, free cation but can involve complexes with other reagents present in the reaction mixture. The reactivity of these species is a key determinant of the reaction's success and selectivity. Studies have also explored other trifluoroacetylating agents like ethyl trifluoropyruvate and 2-(trifluoromethyl)-1,3-dioxolane-2-carboxylic acid. researchgate.net

The electrophilicity of the trifluoroacetyl source is critical. For instance, the reaction of 1,2,3-trimethylindole with trifluoroacetic anhydride leads to an attack on the C-2 methyl group, highlighting the potent electrophilic nature of the reagent. rsc.org In the context of 3-methylindole (B30407), the nitrogen atom is the primary site of attack due to its nucleophilicity, leading to the formation of N-trifluoroacetyl-3-methylindole. The electron-withdrawing nature of the three fluorine atoms in the trifluoroacetyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This high reactivity allows the reaction to proceed under relatively mild conditions.

Intermediate Formation and Characterization (e.g., Indoline (B122111) Intermediates)

A significant finding in the study of N-trifluoroacetylation of indoles with TFA and trimethylamine borane is the identification of indoline as a common intermediate. researchgate.netacs.orgnih.govacs.org This suggests a reaction pathway that involves the reduction of the indole ring prior to or concurrently with N-acylation.

The proposed mechanism often starts with the protonation of the indole at the C3 position by TFA, followed by reduction to the indoline. This indoline intermediate then undergoes N-trifluoroacetylation. The conditions can be tuned to favor either N-trifluoroethylation or N-trifluoroacetylation, with the latter being favored by a higher concentration of TFA and a lower amount of the reducing agent. organic-chemistry.org

Below is a table summarizing the switchable N-trifluoroacetylation and N-trifluoroethylation of indoles, highlighting the role of reaction conditions in product formation.

| Reagents | Conditions | Major Product | Yield Range | Ref |

| Trimethylamine borane (8.0 equiv), TFA (10.0 equiv) | Toluene (B28343), 50°C | N-trifluoroethylated indolines | 31-94% | organic-chemistry.org |

| Trimethylamine borane (0.5 equiv), TFA (24.0 equiv) | CH3CN, 100°C, 3h | N-trifluoroacetylated indolines | 34-93% | organic-chemistry.org |

Mechanisms of Ring-Forming Reactions Involving N-Trifluoroacetyl Precursors

N-trifluoroacetylindoles can serve as precursors in various ring-forming reactions, which are fundamental processes in organic synthesis for creating cyclic structures. wikipedia.orgtcnj.eduyoutube.comrsc.orgyoutube.com

Detailed Analysis ofresearchgate.netresearchgate.net-Sigmatropic Rearrangement Pathways

While organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements are well-documented in indole chemistry, such as in the Fischer indole synthesis, researchgate.netwikipedia.orgchem-station.comchemtube3d.com the direct involvement of N-trifluoroacetyl-3-methylindole in a researchgate.netresearchgate.net-sigmatropic rearrangement is less common. A sigmatropic rearrangement involves the migration of a sigma bond across a pi system. wikipedia.org In a hypothetical researchgate.netresearchgate.net-shift involving N-trifluoroacetyl-3-methylindole, the trifluoroacetyl group would migrate from the nitrogen to an adjacent atom. However, the stability of the N-COCF3 bond and the electronic properties of the indole ring system make such a rearrangement energetically unfavorable under typical conditions.

More relevant are other types of rearrangements and cyclizations that can be initiated from N-trifluoroacetylated precursors. For example, the trifluoroacetyl group can act as an activating group, facilitating other transformations that lead to ring formation.

Computational and Experimental Mechanistic Studies

Computational and experimental studies are invaluable for elucidating the mechanisms of complex reactions. For instance, Density Functional Theory (DFT) calculations can be used to model reaction intermediates and transition states, providing insights into the energetics of different reaction pathways. researchgate.net

Experimental studies, such as kinetic analysis and isotopic labeling, can provide evidence for proposed mechanisms. For example, the reaction of indoles with TFA and trimethylamine borane was investigated through a series of control experiments which suggested the intermediacy of indoline. organic-chemistry.org Similarly, the kinetics of acetylation reactions have been studied to distinguish between general base catalysis and nucleophilic catalysis mechanisms. nih.gov

Mechanistic Aspects of Post-Synthetic Modifications

Post-synthetic modification refers to the chemical modification of a molecule after its initial synthesis. nih.govresearchgate.netgrafiati.com In the context of N-trifluoroacetyl-3-methylindole, this could involve reactions that alter the trifluoroacetyl group or the indole core.

For example, the trifluoroacetyl group can be cleaved under certain conditions, regenerating the parent indole. This deprotection can be mechanistically significant, often proceeding through nucleophilic attack on the carbonyl carbon followed by elimination.

Furthermore, the presence of the electron-withdrawing trifluoroacetyl group can influence the reactivity of the indole ring towards other electrophiles or in cycloaddition reactions. The modification of the indole core in the presence of the N-trifluoroacetyl group would proceed through mechanisms dictated by the electronic changes imparted by this substituent. For instance, the electron density of the pyrrole (B145914) ring is reduced, which can alter the regioselectivity of subsequent electrophilic substitution reactions.

Pathways for N-Trifluoroacetyl Group Removal

The removal of the N-trifluoroacetyl group from N-trifluoroacetyl-3-methylindole is a crucial step in synthetic sequences where the indole nitrogen needs to be deprotected for further reactions. The cleavage of this robust acyl group is typically achieved under basic or, in some cases, acidic or neutral conditions, with the mechanism largely dependent on the chosen reagent and reaction conditions.

Base-Catalyzed Hydrolysis:

The most common method for the deprotection of N-trifluoroacetylindoles is through base-catalyzed hydrolysis. This process involves the nucleophilic attack of a hydroxide (B78521) ion or another basic species on the carbonyl carbon of the trifluoroacetyl group. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack.

The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon of the N-trifluoroacetyl group, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-nitrogen bond. The indole nitrogen acts as a leaving group, facilitated by its ability to accommodate the negative charge, which is stabilized by the aromatic indole ring.

Protonation: The resulting indole anion is subsequently protonated by a proton source in the reaction medium, such as water or an alcohol, to yield the deprotected 3-methylindole.

The reaction is typically carried out using strong bases like sodium hydroxide or potassium hydroxide in an alcoholic solvent or a mixture of water and a miscible organic solvent. The rate of hydrolysis is influenced by the concentration of the base and the temperature of the reaction.

Other Cleavage Methods:

While basic hydrolysis is prevalent, other methods for the removal of the N-trifluoroacetyl group have been explored for various N-acylated compounds. For instance, in the context of N-trifluoroacetyl amino acids, enzymatic hydrolysis using acylases has been reported. nih.gov Although not specifically documented for N-trifluoroacetyl-3-methylindole, such biocatalytic methods could offer a milder and more selective alternative to chemical hydrolysis.

Additionally, certain reductive conditions might lead to the cleavage of the N-acyl bond, though this is less common for the trifluoroacetyl group compared to other acyl groups.

Table 1: Conditions for N-Trifluoroacetyl Group Removal from Indole Derivatives

| Reagent/Catalyst | Solvent | Temperature | Remarks |

| Sodium Hydroxide | Methanol (B129727)/Water | Room Temperature to Reflux | Standard and widely used method for hydrolysis. |

| Potassium Carbonate | Methanol | Room Temperature | A milder base, suitable for sensitive substrates. |

| Ammonia | Methanol | Room Temperature | Can be used for aminolysis, resulting in trifluoroacetamide (B147638) as a byproduct. |

| Acylase I | Aqueous Buffer | 38 °C | Enzymatic hydrolysis, demonstrated for N-trifluoroacetyl amino acids. nih.gov |

Mechanistic Insights into Oxidative Processes

The N-trifluoroacetyl group significantly influences the oxidative stability and reaction pathways of the indole ring in N-trifluoroacetyl-3-methylindole. The strong electron-withdrawing nature of this group deactivates the indole ring towards electrophilic attack, a common initial step in many oxidation reactions. However, under specific conditions, oxidative transformations can still occur, often proceeding through distinct mechanisms compared to the parent 3-methylindole.

Oxidation of the Indole Ring:

While N-acylation generally protects the indole ring from oxidation, powerful oxidizing agents can still induce reactions. For instance, the oxidation of N-acylated indoles with singlet oxygen has been studied, leading to the formation of various oxygenated products. acs.org The reaction of N-acylated indoles with singlet oxygen typically proceeds via a [2+2] or [4+2] cycloaddition across the 2,3-double bond of the indole ring, forming a dioxetane or an endoperoxide intermediate, respectively. These intermediates can then rearrange or cleave to yield a variety of products, including N-acylanthranilic acid derivatives.

In the case of N-trifluoroacetyl-3-methylindole, the presence of the methyl group at the C3 position would influence the regioselectivity of the attack and the stability of the resulting intermediates.

Oxidative Coupling and Carbonylation:

Recent research has shown that N-protected indoles can undergo oxidative carbonylation to synthesize indole-3-carboxylic acids using rhodium(III)-zeolite catalysts. rsc.org This process involves the direct functionalization of the C-H bond at the C3 position. The N-trifluoroacetyl group, while deactivating, can still permit such transformations under catalytic conditions that facilitate C-H activation. The mechanism likely involves the coordination of the rhodium catalyst to the indole ring, followed by C-H activation and subsequent carbonylation.

Oxidative Processes Following Deprotection:

It is also important to consider oxidative reactions that may occur subsequent to the removal of the N-trifluoroacetyl group. The metabolism of 3-methylindole (skatole) provides insight into the oxidative pathways of the unprotected indole ring. 3-Methylindole is metabolized by cytochrome P450 enzymes to a reactive intermediate, 3-methyleneindolenine (B1207975). researchgate.netnih.gov This electrophilic species is known to form adducts with cellular nucleophiles. nih.gov Therefore, if conditions for the removal of the N-trifluoroacetyl group are followed by or concurrent with oxidative conditions, the resulting 3-methylindole could be susceptible to oxidation via a similar pathway, leading to the formation of 3-methyleneindolenine and its subsequent reaction products.

Table 2: Potential Oxidative Reactions of N-Trifluoroacetyl-3-methylindole and Related Compounds

| Reaction Type | Reagent/Conditions | Potential Products | Mechanistic Notes |

| Photooxygenation | Singlet Oxygen (¹O₂) | N-Trifluoroacetyl-2-formamidoacetophenone | Proceeds through a dioxetane intermediate formed by [2+2] cycloaddition. |

| Oxidative Carbonylation | Rh(III)-zeolite, CO, O₂ | N-Trifluoroacetyl-3-methylindole-2-carboxylic acid | Involves catalytic C-H activation at the C2 position. |

| Oxidation post-deprotection | Base, then O₂ or oxidizing agent | 3-Methyleneindolenine derivatives | Formation of the reactive 3-methyleneindolenine intermediate from 3-methylindole. researchgate.netnih.gov |

Applications of N Trifluoroacetyl Indoles in Advanced Organic Synthesis

As Synthetic Building Blocks for Complex Indole (B1671886) Derivatives

N-trifluoroacetyl indoles, including N-trifluoroacetyl-3-methylindole, serve as versatile platforms for the construction of more elaborate indole-containing molecules. The electron-withdrawing nature of the N-trifluoroacetyl group modifies the reactivity of the indole ring, enabling selective functionalization.

Research has demonstrated the synthesis of novel, complex indole derivatives starting from N-trifluoroacetylated precursors. For instance, a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were prepared through a one-pot reaction sequence. This process involved the initial formation of N-(2,5-diaryl-1H-indol-7-yl)-acetamides, which were then subjected to C-3 trifluoroacetylation with trifluoroacetic anhydride (B1165640) to yield the final complex products. nih.gov The presence of the trifluoroacetyl group at the C-3 position is considered important for potential interactions with biological receptors. nih.gov

In a different synthetic approach, a palladium-catalyzed reaction of trifluoroacetimidoyl chlorides with unactivated alkenes unexpectedly yielded N-trifluoroacetyl-substituted indoline (B122111) products. nih.gov This highlights the role of the N-trifluoroacetyl moiety in facilitating novel cyclization pathways to generate structurally diverse heterocyclic systems.

Table 1: Examples of Complex Indole Derivatives from N-Trifluoroacetyl Indole Precursors

| Precursor Type | Reagents/Conditions | Complex Derivative Formed | Research Focus | Reference |

| N-(2,5-diaryl-1H-indol-7-yl)-acetamides | Trifluoroacetic anhydride, THF, reflux | N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides | Synthesis of potential antiplasmodial agents | nih.gov |

| Trifluoroacetimidoyl chlorides and β,γ-alkenes | Pd(hfac)₂, PPh₃, Na₂CO₃, TEMPO | N-trifluoroacetyl-substituted indolines | Development of new catalytic methods for indole synthesis | nih.gov |

These examples underscore the value of the N-trifluoroacetyl group in directing the synthesis towards complex molecular architectures that would be challenging to access through other routes.

Utility in the Introduction of Trifluoromethyl Groups into Organic Molecules

The trifluoromethyl (CF₃) group is a crucial substituent in pharmaceutical and agrochemical compounds, often enhancing metabolic stability, lipophilicity, and binding affinity. acs.org While N-trifluoroacetyl indoles are themselves trifluoromethyl-containing compounds, their primary utility lies in the synthesis of trifluoromethylated indoles rather than acting as general trifluoromethylating agents for other, separate molecules. bohrium.com

The synthesis of trifluoromethylated indoles and indolines can be achieved through various modern synthetic methods. A notable development is the palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, which provides a direct route to trifluoromethyl-containing indoles and indolines. nih.gov In these reactions, an N-trifluoroacetyl indoline can be formed as a key intermediate. nih.gov

Furthermore, metal-free, switchable reactions have been developed for the N-trifluoroacetylation and N-trifluoroethylation of indoles using trifluoroacetic acid (TFA) and trimethylamine (B31210) borane (B79455). acs.orgorganic-chemistry.org By adjusting the reaction conditions—specifically the equivalents of the borane reagent and TFA—one can selectively produce either N-trifluoroacetylated or N-trifluoroethylated indolines. organic-chemistry.org These methods provide an efficient and catalyst-free pathway to valuable fluorinated indole derivatives. organic-chemistry.org

Table 2: Synthesis of Trifluoromethyl-Containing Indoles/Indolines

| Starting Materials | Reagents/Conditions | Product Type | Key Feature | Reference |

| Indoles, Trifluoroacetic acid (TFA), Trimethylamine borane | High TFA, low borane, CH₃CN, 100°C | N-trifluoroacetylated indolines | Switchable, metal-free N-trifluoroacetylation | organic-chemistry.org |

| Indoles, Trifluoroacetic acid (TFA), Trimethylamine borane | Low TFA, high borane, Toluene (B28343), 50°C | N-trifluoroethylated indolines | Switchable, metal-free N-trifluoroethylation | organic-chemistry.org |

| Trifluoroacetimidoyl chlorides, Alkenes | Pd(hfac)₂, PPh₃, Na₂CO₃ | Trifluoromethyl-containing indoles and indolines | Palladium-catalyzed regioselective synthesis | nih.gov |

These findings illustrate that the chemistry of N-trifluoroacetyl indoles is integral to the broader field of organofluorine chemistry, providing access to molecules with desirable fluorine-imparted properties.

Role as Protecting Groups in Multi-Step Syntheses

The N-trifluoroacetyl group is a robust protecting group for amines, including the nitrogen atom of the indole ring. Its strong electron-withdrawing character significantly decreases the nucleophilicity and basicity of the nitrogen atom it is attached to, rendering it stable to a variety of reaction conditions, particularly strong acids and oxidizing agents.

The utility of the trifluoroacetyl group for protection has been extensively demonstrated in the synthesis of energetic materials, where it effectively shields secondary amine groups during harsh nitrolysis or nitration reactions. researchgate.netbath.ac.ukresearchgate.net For example, the N-COCF₃ group has been shown to be stable under nitrating conditions like nitric acid/oleum, protecting the amine from unwanted side reactions. google.com

A key advantage of the trifluoroacetyl protecting group is that it can be removed under relatively mild conditions, often through solvolysis with alcohols like methanol (B129727) or ethanol, sometimes with the addition of a mild base such as sodium acetate. bath.ac.ukgoogle.com This selective deprotection allows for the unmasking of the amine at a desired stage in a multi-step synthesis without disturbing other sensitive functional groups. This combination of stability under harsh conditions and ease of removal makes the N-trifluoroacetyl group a valuable tool in the synthetic chemist's arsenal (B13267) for complex molecule construction. researchgate.net

Intermediate Formation in Chemical Synthesis of Advanced Materials or Precursors

N-trifluoroacetyl-3-methylindole and related compounds often appear as key intermediates in synthetic sequences leading to functional molecules. Their formation can be a deliberate step in a synthetic plan or an unexpected but mechanistically significant product.

Mechanistic studies of the switchable N-trifluoroethylation and N-trifluoroacetylation of indoles suggest that an indoline species is a common intermediate in both transformations. acs.orgorganic-chemistry.org The subsequent reaction pathway, leading to either the trifluoroacetylated or trifluoroethylated product, is dictated by the reaction conditions. organic-chemistry.org

In the synthesis of biologically active compounds, such as potential antiplasmodial agents, N-trifluoroacetylated indoles are formed as stable, isolable intermediates. A one-pot reaction can be designed where an initial Beckmann rearrangement is followed by a trifluoroacetylation step, demonstrating the sequential formation of the intermediate on the pathway to the final, more complex product. nih.gov Similarly, palladium-catalyzed cyclizations have been shown to proceed via the formation of N-trifluoroacetyl-substituted indoline intermediates. nih.gov

Spectroscopic and Structural Characterization Methodologies in Research

X-ray Diffraction Analysis in Solid-State Structure Elucidation

In a relevant study on N-(3-trifluoroacetylindol-7-yl)acetamides, single crystals of a derivative, compound 4g , were successfully obtained and analyzed using X-ray diffraction. nih.gov This analysis was crucial in confirming the molecular structure unequivocally. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, which in turn reveals the positions of the individual atoms.

Key parameters obtained from such an analysis include:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise location of each atom in the unit cell.

Bond Lengths and Angles: These provide direct evidence of the covalent bonding within the molecule.

For N-acylated indoles, X-ray diffraction data can confirm the planarity of the indole (B1671886) ring system and the geometry of the N-acyl group.

Spectroscopic Techniques for Confirming Synthetic Products and Intermediates

Spectroscopic methods are indispensable for confirming the identity and purity of synthetic products and intermediates in chemical reactions. Each technique provides unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.

¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the synthesis of N-(3-trifluoroacetylindol-7-yl)acetamides, the disappearance of the singlet corresponding to the 3-H proton of the indole ring (typically found in the region of δ 6.77–6.92 ppm) is a key indicator that the trifluoroacetylation has occurred at the 3-position. nih.gov

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of a molecule. For N-(3-trifluoroacetylindol-7-yl)acetamides, the presence of two characteristic quartets around δ 116.0 ppm and δ 176 ppm confirms the presence of the trifluoromethyl (-CF₃) and carbonyl (C=O) carbons of the trifluoroacetyl group, respectively. nih.gov

¹⁹F NMR (Fluorine-19 NMR): Given the presence of the trifluoromethyl group, ¹⁹F NMR is a highly specific technique for confirming the successful incorporation of this moiety. A sharp signal around δ -71.0 ppm is characteristic of the -CF₃ group in 3-trifluoroacetylindoles. nih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-trifluoroacetyl-3-methylindole, key characteristic absorption bands would be expected for:

The C=O (carbonyl) stretching of the trifluoroacetyl group, typically in the range of 1680-1750 cm⁻¹.

The C-F stretching vibrations of the trifluoromethyl group.

The characteristic vibrations of the indole ring.

Mass Spectrometry (MS):

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable N-Trifluoroacetylation Methods

The traditional methods for N-trifluoroacetylation often rely on harsh reagents or catalysts. The future of organic synthesis demands more sustainable and efficient approaches. A significant advancement in this area is the development of metal-free methods for the N-trifluoroacetylation of indoles.

One such promising method utilizes the combination of trifluoroacetic acid (TFA) and trimethylamine (B31210) borane (B79455) (Me₃N-BH₃). nih.govorganic-chemistry.org This system is notable for its use of bench-stable and inexpensive reagents. nih.gov Researchers have demonstrated that the reaction outcome can be selectively switched between N-trifluoroethylation and N-trifluoroacetylation simply by altering the equivalents of the reagents. nih.govacs.org Specifically for N-trifluoroacetylation, a higher loading of TFA and a sub-stoichiometric amount of the borane are employed. organic-chemistry.org This catalyst-free approach provides a novel and efficient pathway to N-trifluoroacetylated indolines, which are closely related precursors or products in the synthesis of N-trifluoroacetyl indoles. organic-chemistry.org The reaction conditions are generally mild, and the method has been shown to tolerate a variety of functional groups on the indole (B1671886) ring. organic-chemistry.org

Detailed research findings have established optimized conditions for this transformation, achieving moderate to excellent yields.

Table 1: Optimized Conditions for Metal-Free N-Trifluoroacetylation of Indoles

| Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Yield Range | Reference |

|---|

This methodology represents a significant step towards more environmentally benign and cost-effective syntheses of N-trifluoroacetylated indole compounds.

Exploration of Undiscovered Reactivity Patterns of N-Trifluoroacetyl Indoles

The N-trifluoroacetyl group acts as a powerful activating group, significantly influencing the reactivity of the indole nucleus. While its role in directing electrophilic substitution is known, emerging research is uncovering unexpected and previously unexploited reactivity patterns.

For instance, in palladium-catalyzed reactions involving trifluoroacetimidoyl chlorides and β,γ-unsaturated alkenes, the unexpected formation of N-trifluoroacetyl-substituted indolines has been observed. nih.gov This suggests that under certain catalytic conditions, the trifluoroacetyl moiety can participate in or direct complex annulation reactions in unforeseen ways. nih.gov The initial hypothesis for such reactions did not predict the formation of these N-trifluoroacetylated products, highlighting a gap in the understanding of their reactivity. nih.gov

Furthermore, the introduction of a trifluoroacetyl group, whether at the nitrogen or another position on the indole ring, is known to increase lipophilicity and metabolic stability. nih.gov This property, crucial for medicinal chemistry, also alters the molecule's reactivity in synthetic transformations. Future research will likely focus on leveraging the unique electronic and steric environment created by the N-trifluoroacetyl group to achieve novel C-H functionalizations, cycloadditions, and rearrangement reactions that are not possible with other N-substituted or N-unsubstituted indoles. The synthesis of indoles from N-(trifluoroacetyl)-2-anilino acetals is an example of how this group can be employed as a strategic tool in constructing the indole core itself. acs.org

Advanced Mechanistic Studies Using Modern Spectroscopic and Computational Tools

A deeper understanding of reaction mechanisms is critical for optimizing existing methods and discovering new transformations. For N-trifluoroacetyl indole chemistry, a combination of modern spectroscopic techniques and computational modeling is poised to provide unprecedented insight.

Studies on the trifluoroacetylation of indoles using trifluoroacetic anhydride (B1165640) have provided experimental evidence, through nuclear magnetic resonance (NMR) spectroscopy, for the formation and stability of an ion pair intermediate. rsc.org This finding is crucial for explaining the reaction's kinetics and regioselectivity.

More recently, for the metal-free N-trifluoroacetylation using TFA and trimethylamine borane, mechanistic proposals suggest that an indoline (B122111) is a common intermediate. nih.govacs.orgresearchgate.net A proposed mechanism involves the initial reduction of the indole, followed by N-trifluoroacetylation. researchgate.net Computational studies, such as those used to investigate the regioselectivity of nitration reactions involving trifluoroacetyl nitrate, demonstrate the power of theoretical calculations in elucidating reaction pathways and transition states. rsc.org Applying similar computational tools, like Density Functional Theory (DFT), to the reactions of N-trifluoroacetyl-3-methylindole can help to rationalize observed reactivity, predict the feasibility of new reactions, and guide the design of more efficient catalysts and reaction conditions.

Integration of N-Trifluoroacetyl Indole Chemistry into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation, thereby increasing efficiency and reducing waste. The unique properties of N-trifluoroacetyl indoles make them attractive substrates for incorporation into such complex transformations.

The development of palladium-catalyzed multicomponent cascade reactions to build complex N-fused polycyclic indoles is an active area of research. rsc.org While these have not yet been extensively demonstrated with N-trifluoroacetylated substrates, the potential is significant. The N-trifluoroacetyl group can serve as a removable activating or directing group, enabling selective functionalization at otherwise inaccessible positions of the indole ring before being cleaved to reveal the final product. For example, iridium-catalyzed cascade reactions have been developed to synthesize highly functionalized indoles through controlled C-H activation and alkynylation. nih.gov Integrating N-trifluoroacetyl-3-methylindole into such iridium-catalyzed systems could provide access to novel molecular architectures.

The future in this domain lies in designing new cascade sequences that explicitly leverage the electronic nature of the N-trifluoroacetyl group. This could involve its use in domino reactions to construct 3,n-fused tricyclic indole skeletons or in developing novel annulation strategies to access complex heterocyclic systems. mdpi.com The integration of N-trifluoroacetyl indole chemistry into these advanced synthetic methodologies promises to streamline the synthesis of complex, high-value molecules for various applications.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for N-trifluoroacetyl-3-methylindole, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via trifluoroacetylation of indole derivatives using trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF) under reflux. Key steps include:

- Reagent handling : Use 1.5 equivalents of TFAA to ensure complete substitution at the indole C-3 position .

- Reaction monitoring : Track progress via thin-layer chromatography (TLC) to detect intermediates/by-products.

- Work-up : Aqueous extraction followed by silica gel chromatography yields pure products (e.g., 70–85% yields for derivatives like N-(3-trifluoroacetylindol-7-yl)acetamides) .

- Optimization : Solvent choice (THF vs. acetonitrile) and sequential reaction steps (Beckmann rearrangement followed by trifluoroacetylation) improve yields. Avoid one-pot methods to prevent incomplete conversions .

Q. How is NMR spectroscopy employed to confirm the structure of N-trifluoroacetyl-3-methylindole derivatives?

- Key NMR Signals :

- ¹H-NMR : Absence of 3-H indole proton (δ 6.77–6.92 ppm) confirms trifluoroacetyl substitution .

- ¹³C-NMR : Quartets at δ 116.0 ppm (CF₃) and δ 176 ppm (carbonyl) validate the substituent .

- ¹⁹F-NMR : A singlet at δ −71.0 ppm confirms the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for N-trifluoroacetyl-3-methylindole derivatives?

- Data Conflict Sources :

- Solvent effects : Residual protonated solvents (e.g., DMSO) may split signals. Use deuterated solvents and peak shimming .

- Isomeric by-products : Check for regioisomers via 2D NMR (COSY, HSQC) or compare with NIST reference spectra .

- Mitigation : Re-crystallize products (e.g., from DMSO) for X-ray diffraction validation, as demonstrated for derivative 4g .

Q. What strategies improve reaction selectivity during trifluoroacetylation to minimize by-products?

- Methodological Adjustments :

- Temperature control : Reflux in THF (65–70°C) prevents decomposition of TFAA .

- Stoichiometry : Excess TFAA (2 equivalents) drives complete substitution but risks over-acylation. Monitor with TLC .

- Sequential steps : Perform Beckmann rearrangement (using TFA in acetonitrile) before trifluoroacetylation to avoid competing reactions .

Q. How can safety protocols be integrated into experimental designs involving trifluoroacetylating agents?

- Risk Assessment :

- Hazard analysis : Refer to guidelines (e.g., ACS’s Identifying Hazards in Research Laboratories) for handling TFAA (corrosive) and volatile solvents (THF, acetonitrile) .

- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment .

Q. What role does the trifluoroacetyl group play in biological interactions of indole derivatives?

- Design Rationale : The C-3 trifluoroacetyl group acts as a hydrogen-bond acceptor, enhancing binding to biological receptors (e.g., HIV-1 reverse transcriptase in NNRTI studies) .

- Validation : Use molecular docking simulations paired with in vitro assays to correlate structural features (e.g., CF₃ electron-withdrawing effects) with activity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.